

3-Bromo-2-fluorobenzamide: Structural Architecture, Synthetic Pathways, and Medicinal Utility

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Compound of Interest

Compound Name:	3-Bromo-2-fluorobenzamide
CAS No.:	871353-25-2
Cat. No.:	B1521861

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Executive Summary

3-Bromo-2-fluorobenzamide (CAS: 871353-25-2) is a disubstituted aromatic amide serving as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and fluorinated heterocycles.^{[1][2][3]} Its utility stems from its orthogonal reactivity profile: the amide functionality provides a handle for cyclization or directed lithiation, while the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a definitive analysis of its IUPAC nomenclature, validated synthetic protocols, and strategic role in fragment-based drug discovery (FBDD).

Part 1: Nomenclature and Chemical Identity

IUPAC Name Derivation

The systematic name **3-Bromo-2-fluorobenzamide** is derived through a strict hierarchical application of IUPAC rules.

- Principal Functional Group: The compound is a derivative of benzamide (

-). The carbon atom attached to the amide group is designated as position 1.
- Numbering Direction: The ring is numbered to minimize the locants (position numbers) of the substituents.
 - Path A (Clockwise): Fluoro at 2, Bromo at 3. [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Locant set: 2, 3.
 - Path B (Counter-Clockwise): Fluoro at 6, Bromo at 5. Locant set: 5, 6.
 - Decision: Path A is chosen because 2,3 < 5,6.
 - Alphabetical Ordering: Substituents are listed alphabetically, not by position. Bromo precedes Fluoro. [\[4\]](#)[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[13\]](#)

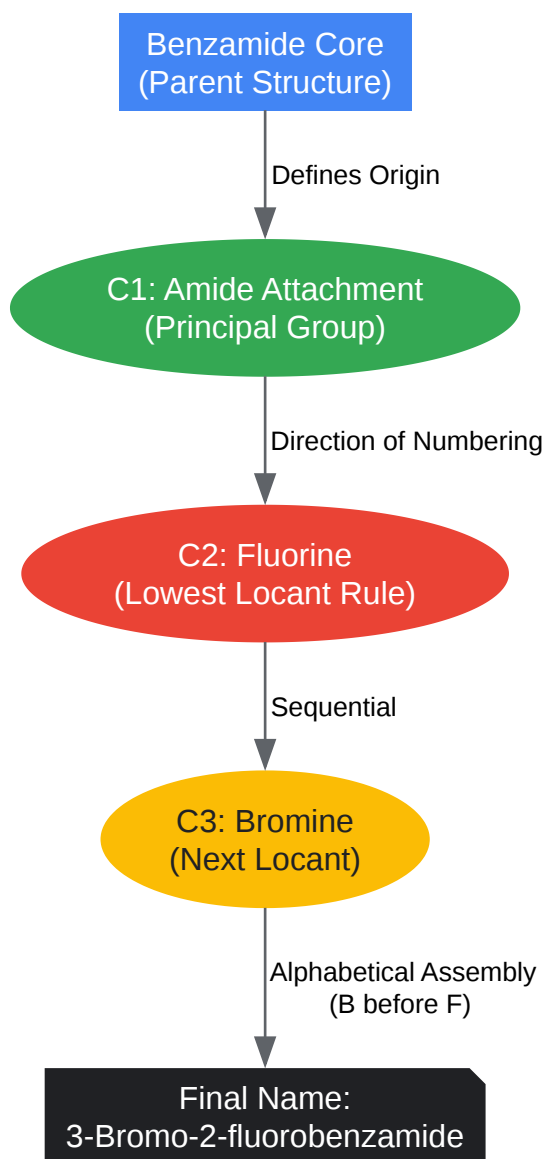
Final Name: **3-Bromo-2-fluorobenzamide**.

Chemical Data Table

Property	Specification
CAS Registry Number	871353-25-2
Molecular Formula	
Molecular Weight	218.02 g/mol
SMILES	<chem>NC(=O)C1=C(F)C(Br)=CC=C1</chem>
InChI Key	UWTBFBQQCCZYBF-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors

Structural Visualization (DOT)

The following diagram illustrates the priority logic used to assign the IUPAC name.



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Figure 1: Hierarchical logic flow for the IUPAC designation of **3-Bromo-2-fluorobenzamide**.

Part 2: Structural Significance in Medicinal Chemistry[12]

The specific substitution pattern (2-fluoro, 3-bromo) is not arbitrary; it is a privileged motif in drug design for three mechanistic reasons:

- The Ortho-Fluorine Effect: The fluorine atom at the C2 position exerts a significant steric and electronic influence. It forces the amide group out of planarity with the phenyl ring due to

repulsion between the amide oxygen/nitrogen lone pairs and the fluorine lone pairs. This conformation lock can pre-organize the molecule for binding to enzyme active sites, reducing the entropic penalty of binding.

- **Metabolic Blocking:** The C2 and C3 positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Blocking these sites with Halogens (F, Br) extends the metabolic half-life () of the pharmacophore.
- **The "Bromine Handle":** While the fluorine modulates physicochemical properties, the C3-bromine serves as a reactive "warhead" for synthesis. It allows the benzamide to act as a core scaffold, enabling the attachment of complex heterocyclic tails via Suzuki or Buchwald couplings late in the synthetic sequence.

Part 3: Synthetic Methodologies

To ensure high purity and regiocontrol, the synthesis typically proceeds via the carboxylic acid precursor rather than direct bromination, which can suffer from selectivity issues.

Validated Protocol: Acid Chloride Route

Precursor: 3-Bromo-2-fluorobenzoic acid (CAS: 161957-56-8).[2]

Reaction Scheme:

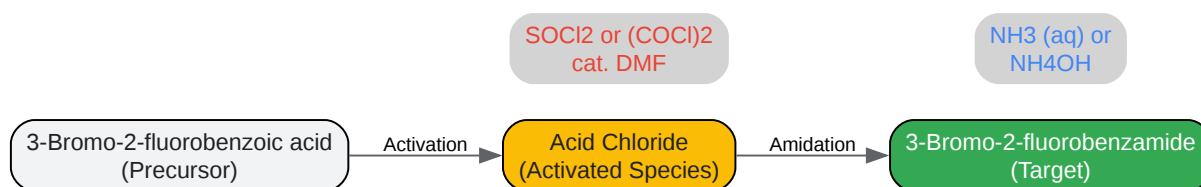
- **Activation:** Conversion of the acid to the acid chloride using Thionyl Chloride () or Oxalyl Chloride.
- **Amidation:** Nucleophilic acyl substitution with aqueous Ammonia () or Ammonium Hydroxide.

Step-by-Step Methodology

- **Setup:** In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 3-Bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

- Activation: Add Oxalyl Chloride (6.0 mL, 70 mmol) dropwise at 0°C. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction. Gas evolution (, ,) will occur.
- Reflux: Warm to room temperature and stir for 2 hours (or until gas evolution ceases).
- Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride as a yellow oil. Do not purify.
- Amidation: Re-dissolve the residue in dry THF (50 mL). Add this solution dropwise to a stirred solution of 28% Ammonium Hydroxide (50 mL) at 0°C.
- Isolation: Stir for 1 hour. The product typically precipitates. Filter the white solid, wash with cold water, and dry under vacuum.
 - Yield Expectation: 85-95%.^[3]
 - Purity Validation: LCMS (M+H = 218/220 doublet for Br isotope).

Synthetic Pathway Diagram (DOT)



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Figure 2: Two-step synthetic pathway from the benzoic acid precursor.

Part 4: Analytical Characterization

Trustworthy identification relies on the distinct spectroscopic signatures of the halogenated ring.

Nuclear Magnetic Resonance (NMR)

- NMR (400 MHz, DMSO-
):
 - 7.80 (broad s, 1H,
) – Amide proton.
 - 7.72 (ddd,
Hz, 1H, H-4) – Deshielded by ortho-Bromine.
 - 7.60 (broad s, 1H,
) – Amide proton.
 - 7.50 (ddd,
Hz, 1H, H-6) – Deshielded by the amide group.
 - 7.20 (t,
Hz, 1H, H-5) – Triplet-like due to coupling with H-4 and H-6.
 - Note: Coupling constants (
) will show additional splitting due to
-
coupling (
) , typically 8-10 Hz for ortho protons.

Mass Spectrometry (LC-MS)[14]

- Ionization: ESI+ (Electrospray Ionization).

- Pattern: Characteristic 1:1 isotopic doublet for Bromine (

and

).

- Peaks:

218.0 and 220.0

.

Part 5: Applications in Drug Discovery

3-Bromo-2-fluorobenzamide acts as a "Linchpin Intermediate". Its primary utility is in the construction of bicyclic heterocycles found in oncology drugs.

Quinazolinone Formation

Reacting the amide with formamide or ortho-esters leads to the formation of 8-fluoro-quinazolin-4-ones, a scaffold seen in PARP inhibitors (e.g., Olaparib analogs).

Suzuki-Miyaura Coupling

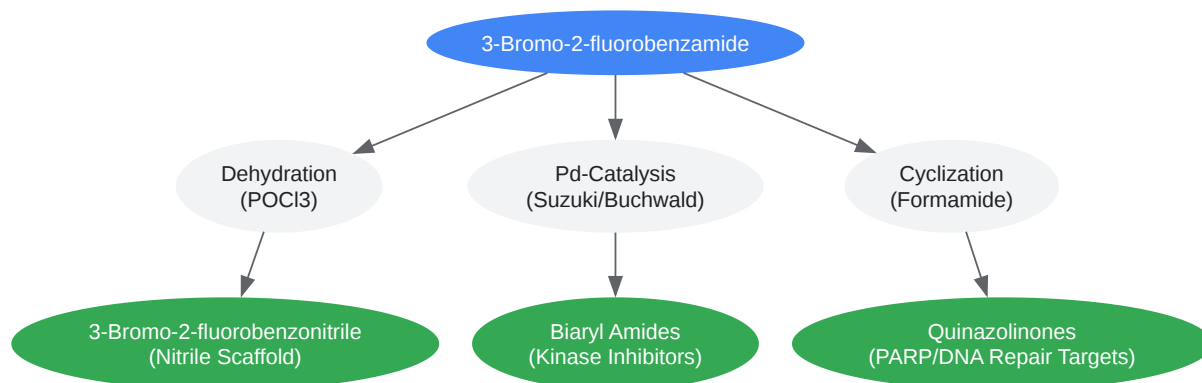
The C3-Bromine is highly active for Palladium-catalyzed coupling.

- Reaction: **3-Bromo-2-fluorobenzamide** + Aryl Boronic Acid

Biaryl Amide.

- Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries by varying the aryl group at the 3-position.

Application Workflow Diagram (DOT)



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Figure 3: Divergent synthetic utility of the **3-bromo-2-fluorobenzamide** scaffold.

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